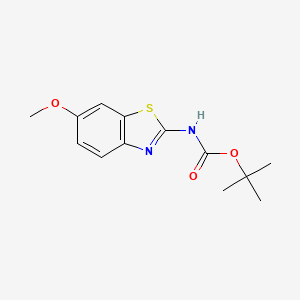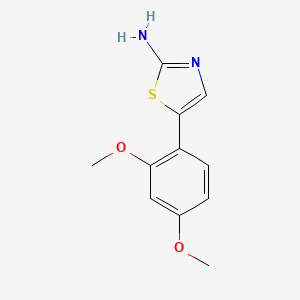
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and an ethanamine group attached to the 1 position in the (1S) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 3,4-dipropoxybenzaldehyde. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.
-
Formation of the Intermediate: : The 3,4-dipropoxybenzaldehyde is then subjected to a reductive amination reaction with (S)-1-phenylethylamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.
-
Final Product Formation: : The resulting intermediate is then purified, usually by recrystallization or column chromatography, to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.
-
Reduction: : Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
-
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its amine group makes it a candidate for binding studies with proteins and enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The propoxy groups could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine: Similar structure but with methoxy groups instead of propoxy groups.
(1S)-1-(3,4-Diethoxyphenyl)ethan-1-amine: Similar structure but with ethoxy groups instead of propoxy groups.
(1S)-1-(3,4-Dipropoxyphenyl)propan-1-amine: Similar structure but with a propanamine group instead of an ethanamine group.
Uniqueness
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is unique due to the presence of propoxy groups, which can significantly influence its chemical and physical properties, such as solubility, reactivity, and biological activity. These differences can make it more suitable for specific applications compared to its analogs.
Eigenschaften
Molekularformel |
C14H23NO2 |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
(1S)-1-(3,4-dipropoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
LBRQOEWXHJCCRA-NSHDSACASA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)[C@H](C)N)OCCC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B12098798.png)









![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)

